molecular formula C24H23FN2O3S B2689860 2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide CAS No. 451482-85-2

2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide

Cat. No. B2689860
CAS RN: 451482-85-2
M. Wt: 438.52
InChI Key: CGBXINJXNCBEGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR). It has shown promising results in preclinical studies for the treatment of various cancers, including lung, breast, and bladder cancer.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds, including those structurally related to "2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide", have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Studies indicate that certain derivatives exhibit significant antimicrobial effectiveness, especially against strains known for biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Additionally, related compounds have demonstrated promising anticancer activity, highlighting their potential as novel antitumor agents. The synthesis of substituted 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones (indolylquinols) has led to derivatives with potent in vitro human tumor cell line activity, suggesting their applicability in cancer treatment research (Berry et al., 2005).

Antiviral Research

In the realm of antiviral research, novel isatin derivatives, which share structural similarities with "2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide", have been evaluated for their activity against Pathogenic viruses such as Hepatitis C Virus (HCV) and SARS-CoV. The studies reveal that specific derivatives can inhibit HCV RNA synthesis and exhibit protection against the replication of SARS-CoV, indicating their potential use in developing antiviral therapies (Selvam et al., 2008).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds utilizing "2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide" and related chemicals highlights the versatility and potential of these compounds in medicinal chemistry. For instance, fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, offering insights into their diagnostic and therapeutic applications in oncology (Tu et al., 2007).

properties

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-16(2)17-7-9-19(10-8-17)26-24(28)21-15-20(11-12-22(21)25)31(29,30)27-14-13-18-5-3-4-6-23(18)27/h3-12,15-16H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBXINJXNCBEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(indolin-1-ylsulfonyl)-N-(4-isopropylphenyl)benzamide

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